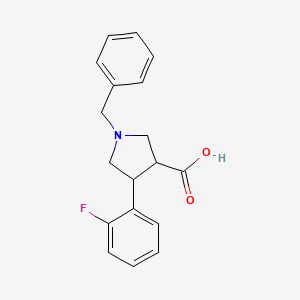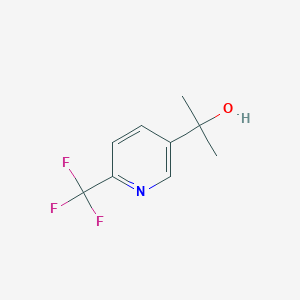
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol
説明
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TFMP, and it is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. In
科学的研究の応用
Metalation and Functionalization
- Functionalization of Trifluoromethyl-Substituted Pyridines : The compound 2-(trifluoromethyl)pyridine, closely related to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, can be selectively metalated and subsequently carboxylated or otherwise functionalized at various positions. This process allows the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids, demonstrating the compound's versatility in organic synthesis (Schlosser & Marull, 2003).
Electroluminescence and OLED Applications
- Use in Organic Light-Emitting Devices (OLEDs) : A study involving pyrazol-pyridine ligands, including a derivative similar to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, demonstrated its application in developing highly efficient orange-red iridium(III) complexes for OLEDs. These complexes exhibit high external quantum efficiency and luminance, signifying the compound's potential in advanced display technologies (Su et al., 2021).
Synthesis of Bi-Heterocyclic Compounds
- Preparation of Bi-Heterocyclic Compounds : The compound facilitated the synthesis of new biheterocyclic 1-(5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-3-(6-trifluoromethylpyrimidin-4-yl)-propan-1-ones, showcasing its role in creating structurally complex and potentially biologically active molecules (Malavolta et al., 2014).
Spectroscopic and Molecular Studies
- Molecular Organization Studies : In a study examining the molecular organization of related compounds, it was found that the molecular structure of these compounds can vary significantly in different solvents, affecting their properties. This research highlights the importance of solvent interactions in determining the behavior of such compounds (Matwijczuk et al., 2018).
特性
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLZRNRPGIKLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694749 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol | |
CAS RN |
1031721-43-3 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



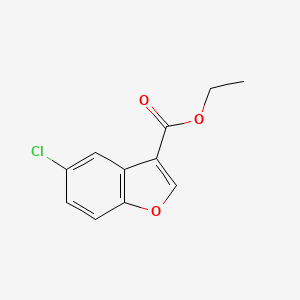

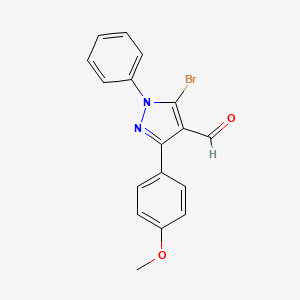
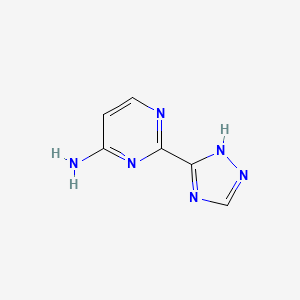
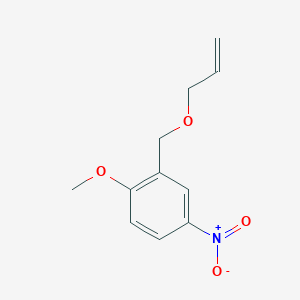


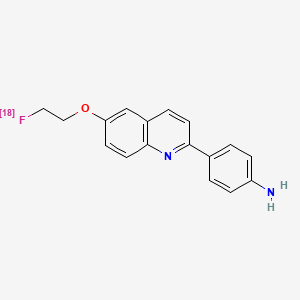
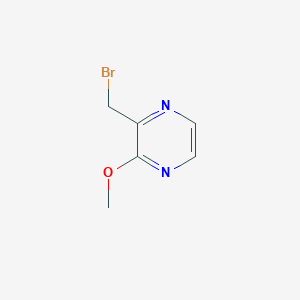
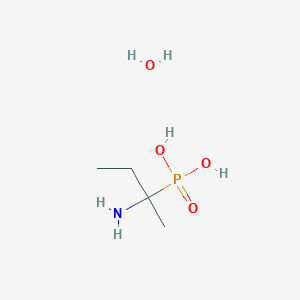
![O-[4-ethanethioyloxy-2,3-bis(oxidanyl)butyl] ethanethioate](/img/structure/B1503154.png)
